molecular formula C10H9N3O3S2 B10843831 4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide

4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide

Cat. No.: B10843831
M. Wt: 283.3 g/mol
InChI Key: DQAURQJZVIJAAO-UHFFFAOYSA-N
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Description

4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide is a heterocyclic compound that contains both pyridine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow methods. This approach allows for better control of reaction conditions, improved safety, and higher yields .

Mechanism of Action

The mechanism of action of 4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H9N3O3S2

Molecular Weight

283.3 g/mol

IUPAC Name

4-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C10H9N3O3S2/c11-18(15,16)9-7-12-5-4-8(9)17-10-3-1-2-6-13(10)14/h1-7H,(H2,11,15,16)

InChI Key

DQAURQJZVIJAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=C(C=NC=C2)S(=O)(=O)N)[O-]

Origin of Product

United States

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